molecular formula C12H25NO2 B15308459 Tert-butyl 6-amino-2-methylheptanoate

Tert-butyl 6-amino-2-methylheptanoate

Cat. No.: B15308459
M. Wt: 215.33 g/mol
InChI Key: PBNNTSXNQQPUIN-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-2-methylheptanoate is an organic compound with the molecular formula C12H25NO2 It is a derivative of heptanoic acid, featuring a tert-butyl ester group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-2-methylheptanoate typically involves the esterification of 6-amino-2-methylheptanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-2-methylheptanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Tert-butyl 6-amino-2-methylheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-2-methylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active heptanoic acid derivative. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-amino-2-methylhexanoate
  • Tert-butyl 6-amino-2-methylpentanoate
  • Tert-butyl 6-amino-2-methylbutanoate

Uniqueness

Tert-butyl 6-amino-2-methylheptanoate is unique due to its specific chain length and the presence of both an amino group and a tert-butyl ester group

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

tert-butyl 6-amino-2-methylheptanoate

InChI

InChI=1S/C12H25NO2/c1-9(7-6-8-10(2)13)11(14)15-12(3,4)5/h9-10H,6-8,13H2,1-5H3

InChI Key

PBNNTSXNQQPUIN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)N)C(=O)OC(C)(C)C

Origin of Product

United States

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